3-Bromo-5-(2,2,2-trifluoroethoxy)nitrobenzene
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Overview
Description
3-Bromo-5-(2,2,2-trifluoroethoxy)nitrobenzene is an organic compound with the molecular formula C8H5BrF3NO3 It is characterized by the presence of a bromine atom, a trifluoroethoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2,2,2-trifluoroethoxy)nitrobenzene typically involves the nitration of 3-bromo-5-(2,2,2-trifluoroethoxy)benzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the concentration of reagents to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(2,2,2-trifluoroethoxy)nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though this is less typical for this compound.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in compounds like 3-amino-5-(2,2,2-trifluoroethoxy)nitrobenzene.
Reduction: The major product is 3-bromo-5-(2,2,2-trifluoroethoxy)aniline.
Oxidation: Products vary based on the specific conditions and reagents used.
Scientific Research Applications
3-Bromo-5-(2,2,2-trifluoroethoxy)nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2,2,2-trifluoroethoxy)nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, potentially affecting its distribution within biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3,4,5-trifluoro-2-nitrobenzene
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine
Uniqueness
3-Bromo-5-(2,2,2-trifluoroethoxy)nitrobenzene is unique due to the presence of both a trifluoroethoxy group and a nitro group on the benzene ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and potential for diverse chemical reactivity, making it valuable for various applications.
Properties
IUPAC Name |
1-bromo-3-nitro-5-(2,2,2-trifluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO3/c9-5-1-6(13(14)15)3-7(2-5)16-4-8(10,11)12/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNGQCNCWQGCMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OCC(F)(F)F)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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